1-甲基磺酰基-10H-吩噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

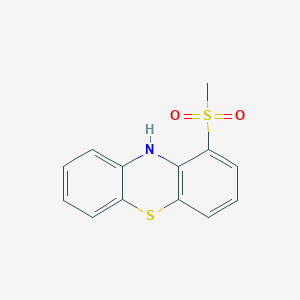

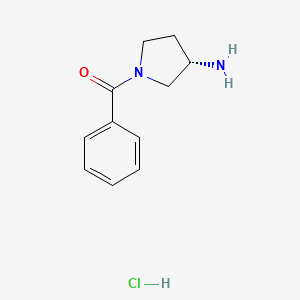

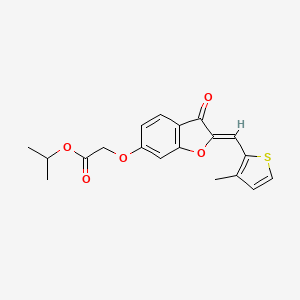

1-Methylsulfonyl-10H-phenothiazine is an organic compound with the molecular weight of 277.37 . It is a derivative of phenothiazine , which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .

Synthesis Analysis

The synthesis of 10H-phenothiazines and their derivatives has attracted tremendous interest due to their potential applications in various fields . The 10H-phenothiazines are prepared using Smiles rearrangement . The sulfone derivatives, such as 1-methylsulfonyl-10H-phenothiazine, are synthesized by oxidation of 10H-phenothiazines using 30% hydrogen peroxide in glacial acetic acid .Molecular Structure Analysis

The InChI code for 1-methylsulfonyl-10H-phenothiazine is1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

The chemical reactions involving 10H-phenothiazines are quite diverse. For instance, the sulfone derivatives are synthesized by oxidation of 10H-phenothiazines . The ribofuranosides are prepared by treatment of the phenothiazines with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate .科学研究应用

Photocatalytic Oxidative Coupling of Amines

Extended phenothiazines, including 1-methylsulfonyl-10H-phenothiazine, have been used in the photocatalytic oxidative coupling of amines . These compounds exhibit intriguing photophysical and redox properties, which make them efficient catalysts for visible-light-driven oxidative coupling reactions .

Optoelectronic Applications

Phenothiazine derivatives, such as 1-methylsulfonyl-10H-phenothiazine, have been used in various optoelectronic applications . Their unique optical and electronic properties make them suitable for use in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic solar cells (OSCs) .

Organic Light-Emitting Diodes (OLEDs)

The unique optical properties of phenothiazine derivatives make them ideal for use in organic light-emitting diodes (OLEDs) . They can be used as an active layer in OLEDs, contributing to their efficiency and performance .

Organic Field-Effect Transistors (OFETs)

Phenothiazine derivatives have been used as active layers in organic field-effect transistors (OFETs) . Their unique electronic properties contribute to the performance of these devices .

Chemosensing

Phenothiazine derivatives have been used in chemosensing applications . Their ability to interact with various chemical species makes them useful in the detection and quantification of these species .

Nonlinear Optical Materials (NLOs)

Phenothiazine derivatives have been used in the development of nonlinear optical materials . These materials exhibit unique optical properties that are dependent on the intensity of the incident light .

Supramolecular Self-Assembly Applications

Phenothiazine derivatives have been used in supramolecular self-assembly applications . Their ability to form stable and well-defined structures makes them ideal for these applications .

Synthesis of Novel Materials

Phenothiazine derivatives, such as 1-methylsulfonyl-10H-phenothiazine, have been used in the synthesis of novel materials . Their unique chemical properties and versatility make them ideal building blocks for the development of new materials .

作用机制

Target of Action

1-Methylsulfonyl-10H-phenothiazine, also known as 1-methanesulfonyl-10H-phenothiazine, is a phenothiazine derivative . Phenothiazines are known to have a wide range of targets, including dopamine D2 receptors, histamine H1 receptors, and various adrenergic and cholinergic receptors . .

Mode of Action

Phenothiazines, in general, are known to act as antagonists at various receptor sites, blocking the action of neurotransmitters and thus altering the transmission of nerve impulses . This can lead to a variety of effects depending on the specific receptors involved.

Biochemical Pathways

Phenothiazines are known to interfere with various neurotransmitter systems, potentially affecting a wide range of biochemical pathways .

Result of Action

Phenothiazines are known to have a wide range of effects due to their interaction with various neurotransmitter systems .

安全和危害

The safety data sheet for phenothiazine indicates that it is harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with care, using protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

Phenothiazine and its derivatives have provided a versatile platform for developing materials with a wide range of applications . They have been extensively employed as antitumor, antibacterial, antitubercular, antiviral, antifungal, and anticancer agents . Therefore, the future directions for 1-methylsulfonyl-10H-phenothiazine could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

1-methylsulfonyl-10H-phenothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-18(15,16)12-8-4-7-11-13(12)14-9-5-2-3-6-10(9)17-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHOKEKRQVMPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methylsulfonyl-10H-phenothiazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)

![N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2882233.png)

![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)

![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2882244.png)

![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)